Dimethyl 3-hydroxydecanedioate Dimethyl 3-hydroxydecanedioate
Brand Name: Vulcanchem
CAS No.: 93090-88-1
VCID: VC1695218
InChI: InChI=1S/C12H22O5/c1-16-11(14)8-6-4-3-5-7-10(13)9-12(15)17-2/h10,13H,3-9H2,1-2H3
SMILES: COC(=O)CCCCCCC(CC(=O)OC)O
Molecular Formula: C12H22O5
Molecular Weight: 246.3 g/mol

Dimethyl 3-hydroxydecanedioate

CAS No.: 93090-88-1

Cat. No.: VC1695218

Molecular Formula: C12H22O5

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 3-hydroxydecanedioate - 93090-88-1

Specification

CAS No. 93090-88-1
Molecular Formula C12H22O5
Molecular Weight 246.3 g/mol
IUPAC Name dimethyl 3-hydroxydecanedioate
Standard InChI InChI=1S/C12H22O5/c1-16-11(14)8-6-4-3-5-7-10(13)9-12(15)17-2/h10,13H,3-9H2,1-2H3
Standard InChI Key SZLTZVUJGVLTSM-UHFFFAOYSA-N
SMILES COC(=O)CCCCCCC(CC(=O)OC)O
Canonical SMILES COC(=O)CCCCCCC(CC(=O)OC)O

Introduction

Chemical Structure and Nomenclature

Dimethyl 3-hydroxydecanedioate is characterized by its molecular formula C₁₂H₂₂O₅. The systematic naming follows standard IUPAC conventions:

  • "Dimethyl" indicates the presence of two methyl ester functional groups

  • "3-hydroxy" designates a hydroxyl group at the third carbon position

  • "Decanedioate" refers to a ten-carbon chain with carboxylic acid groups (as esters) at both termini

The compound features three key functional groups: a secondary hydroxyl group at C-3 and methyl ester moieties at C-1 and C-10. This particular arrangement of functional groups confers unique chemical properties, including the potential for further derivatization at the hydroxyl position while maintaining the diester functionality that characterizes the molecule's reactivity profile.

Stereochemistry Considerations

The presence of the hydroxyl group at C-3 creates a stereogenic center, meaning the compound can exist as two enantiomers (R and S configurations) unless specifically synthesized in a stereoselective manner. This stereochemical feature may significantly influence its physical properties, reactivity patterns, and potential biological activities in various applications.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds such as methyl 3-hydroxydecanoate, the following physical and chemical properties can be reasonably anticipated for dimethyl 3-hydroxydecanedioate:

PropertyValue/DescriptionBasis of Determination
Molecular FormulaC₁₂H₂₂O₅Chemical structure analysis
Molecular Weight246.30 g/molCalculated from molecular formula
Physical StateLikely liquid at room temperatureBased on similar hydroxy esters
AppearanceLikely colorless to pale yellow liquidCommon for similar esters
SolubilitySoluble in organic solvents (ethanol, acetone, chloroform); limited water solubilityBased on similar hydroxy esters
LogPApproximately 1.5-2.5Estimated by comparison with related compounds
Functional GroupsSecondary hydroxyl, two methyl estersChemical structure analysis
Reactivity ProfileHydroxyl group available for esterification, oxidation; esters susceptible to hydrolysisGeneral chemical principles
Melting PointLikely below room temperatureBased on similar medium-chain diesters
Boiling PointEstimated 280-320°C at atmospheric pressureEstimated from related compounds

The physical and chemical properties of dimethyl 3-hydroxydecanedioate would position it as a versatile intermediate in organic synthesis, with reactivity patterns typical of both secondary alcohols and diester compounds.

Synthesis Methods

Several potential synthetic routes can be proposed for dimethyl 3-hydroxydecanedioate based on established organic chemistry principles and comparable syntheses documented in the literature:

Esterification of 3-Hydroxydecanedioic Acid

The most direct approach involves esterification of 3-hydroxydecanedioic acid with methanol in the presence of an acid catalyst. This method follows standard esterification procedures commonly employed for similar hydroxy acids, and could be represented by the following reaction scheme:

HOOC-(CH₂)₂-CHOH-(CH₂)₅-COOH + 2CH₃OH → CH₃OOC-(CH₂)₂-CHOH-(CH₂)₅-COOCH₃ + 2H₂O

The reaction would likely require acidic conditions (H₂SO₄ or p-toluenesulfonic acid) or alternative esterification agents such as thionyl chloride followed by methanol treatment.

Selective Oxidation and Esterification

Another viable approach involves selective oxidation of a terminal hydroxyl group in a suitable precursor, followed by esterification. Similar methodology has been employed in the synthesis of related compounds such as ethyl 3-hydroxy-3,4-dimethylpentanoate . This multi-step process might involve:

  • Selective oxidation of appropriate diol precursors

  • Subsequent esterification of the resulting diacid

  • Careful control of reaction conditions to preserve the 3-hydroxy functionality

Microbial Production

Given the documented biosynthesis of related 3-hydroxy fatty acids by microorganisms such as Pseudomonas aeruginosa , biotechnological approaches might offer sustainable routes to produce the precursor 3-hydroxydecanedioic acid, which could then be chemically esterified. This approach aligns with current trends toward more sustainable chemical production methods, leveraging the natural ability of certain microorganisms to produce hydroxy-functionalized fatty acids.

Related Compounds and Structural Analogs

Several compounds identified in scientific literature share structural similarities with dimethyl 3-hydroxydecanedioate and provide context for understanding its potential properties and applications:

Methyl 3-Hydroxydecanoate

Methyl 3-hydroxydecanoate (CAS: 62675-82-5) represents a closely related structure, differing by having only one methyl ester group instead of two . Its documented physical properties include:

  • Molecular formula: C₁₁H₂₂O₃

  • Molecular weight: 202.29 g/mol

  • Physical state: Liquid

  • Commercial availability: >98% purity

This compound shares the key 3-hydroxy structural feature with dimethyl 3-hydroxydecanedioate and would likely exhibit similar reactivity patterns at this position.

3-Hydroxydecanoate in Polyhydroxyalkanoates

Research on 3-hydroxydecanoate (3HD) in polyhydroxyalkanoate copolymeric ester chains produced by Pseudomonas aeruginosa using oleic acid as a carbon source demonstrates the biological relevance of compounds with the 3-hydroxy fatty acid structure . This research indicates potential biodegradable polymer applications for dimethyl 3-hydroxydecanedioate or its derivatives in materials science and bioengineering fields.

Other 3-Hydroxy Compounds

Additional 3-hydroxy compounds identified in the scientific literature include:

  • 3-hydroxy-2,2-dimethylbutanal (CAS: 89534-28-1)

  • 3-Hydroxy-2,2-dimethylpropanoic acid

  • 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one

  • ethyl 3-hydroxy-3,4-dimethylpentanoate (CAS: 6570-77-0)

These compounds highlight the diverse chemistry possible with 3-hydroxy functionalized molecules, particularly regarding their potential for further derivatization or incorporation into larger molecular structures for various applications.

Analytical Methods for Identification and Quantification

Based on analytical approaches commonly employed for similar compounds, several methods would likely be effective for the identification and quantification of dimethyl 3-hydroxydecanedioate:

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable for separation, identification, and quantification. The Kovats' retention index on non-polar columns could be determined, similar to what has been established for related compounds such as 7-hydroxy-3,7-dimethyloctanal .

Analytical TechniqueApplicationExpected Parameters
GC-MSIdentification, quantificationRetention time, mass fragmentation pattern
HPLCSeparation, quantificationRetention time, UV absorption
TLCRapid analysis, reaction monitoringRf value using appropriate solvent systems

Spectroscopic Methods

Several spectroscopic techniques would provide valuable structural confirmation:

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR would provide detailed structural information, particularly regarding the 3-hydroxy position and the two ester groups. Expected characteristic signals would include:

    • ¹H NMR: Methyl ester protons (~3.7 ppm), hydroxyl proton (~4.0-4.5 ppm), and methine proton at C-3 (~3.8-4.2 ppm)

    • ¹³C NMR: Carbonyl carbons (~170-175 ppm), methine carbon bearing hydroxyl (~70-75 ppm)

  • Mass Spectrometry: Would provide molecular weight confirmation and characteristic fragmentation patterns, potentially similar to those observed for related hydroxy esters .

  • Infrared Spectroscopy: Would reveal characteristic absorption bands for the ester carbonyl groups (~1735-1750 cm⁻¹) and the hydroxyl functionality (~3400-3500 cm⁻¹).

X-ray Crystallography

If crystalline derivatives can be obtained, X-ray crystallography could provide definitive structural confirmation, as has been demonstrated for related compounds such as 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one, which was characterized using this technique .

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